2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H17BrN2O5 and its molecular weight is 409.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.03208 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Pharmacological Activities : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting pathways that could be relevant for understanding the metabolism of structurally related compounds (Kanamori et al., 2002). This insight into metabolic pathways may be applicable to research on "2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide," particularly in pharmacological contexts.
Synthetic Pathways and Derivatives : The synthesis and pharmacological assessment of novel acetamide derivatives have been explored, with compounds showing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (Rani et al., 2016). Such studies indicate the interest in acetamide derivatives for various therapeutic applications, which could be relevant for "this compound."Green Synthesis and Applications : Research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, highlights the environmental benefits and potential industrial applications of such compounds (Zhang Qun-feng, 2008). This suggests that environmentally friendly synthetic routes and applications in dye manufacturing could be areas of interest for related compounds.
Chemical Properties and Reactivity : Studies on the structural aspects and photoreactivity of compounds, such as those involving substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide, shed light on the reactivity and potential applications of such molecules in material science or photochemistry (Katritzky et al., 2003).
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-10-6-13(7-11(2)17(10)18)25-9-16(21)19-14-5-4-12(20(22)23)8-15(14)24-3/h4-8H,9H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWNHJLXKJTODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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